Morpholine-4-carbothiohydrazide
Overview
Description
Synthesis Analysis
The synthesis of morpholine-4-carbothiohydrazide derivatives has been explored through various methods. A novel series of metal complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide (HL) was synthesized, involving reactions with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) . Similarly, (E)-N'-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide (H2L) and its metal chelates were synthesized, with the ligand acting as a monobasic tridentate ligand . A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols was described, highlighting a Pd-catalyzed carboamination reaction as a key step . Additionally, a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were synthesized using an appropriate synthetic route, demonstrating significant antimycobacterial activity .
Molecular Structure Analysis
Molecular modeling studies were conducted to substantiate the chemical structures of the synthesized compounds. For instance, molecular modeling was performed for the ligand and two representative complexes in the study of metal complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide . The X-ray diffraction patterns indicated nano-sized particles and crystalline nature of the free organic ligand as well as its metal complexes . The X-ray structure analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided insights into the geometry of the N–N double bond and the partial delocalization across the linear triazene moiety .
Chemical Reactions Analysis
The reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide was studied, revealing that it reacts with alkyl halides in basic medium to afford S-substituted isothiourea derivatives, among other reactions . The complexing behavior of N-[(1E)-1-(1H-Benzimidazol-2-yl)ethylidene]morpholine-4-carbothiohydrazide with metal ions was investigated, showing that the ligands coordinate as tridentate (N N S) donor molecules in various complexes .
Physical and Chemical Properties Analysis
The thermal analyses of the metal complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide supported the proposed thermal decomposition pathways, which start with the rupture of the long and weak N–NH bond . The thermal degradation processes of the (E)-N'-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide ligand and its metal complexes were in agreement with the proposed formulae . The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption spectra and emission properties . The antifungal activity of N-[(1E)-1-(1H-Benzimidazol-2-yl)ethylidene]morpholine-4-carbothiohydrazide and related ligand with metal ions was studied, with metal complexes showing higher activity than the free ligand .
Case Studies
The molluscicidal activity of the Co(II), Cu(II), and Cd(II) complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide against Eobania vermiculata was screened, showing that combination with metaldehyde enhances the toxicity effect . The antimycobacterial activity of synthesized 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides was carried out using luciferase reporter phages (LRP) assay, with some compounds showing potent activity against Mycobacterium tuberculosis . The antibacterial and antifungal properties of the (E)-N'-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide ligand and its metal complexes were investigated, indicating that metal chelates exhibit more inhibitory effects than the free ligand . The electrocatalytic properties of a nickel(II) N'-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide complex for the hydrogen evolution reaction were evaluated, showing promising results .
Scientific Research Applications
Electrocatalyst for Hydrogen Evolution Reaction
Morpholine-4-carbothiohydrazide derivatives have been investigated for their potential as electrocatalysts in hydrogen evolution reactions. A nickel(II) complex containing morpholine-4-carbothiohydrazide exhibited significant catalytic activity, demonstrating two reduction peaks in cyclic voltammetry, indicative of its electrocatalytic properties (Abdulaziz, 2022).
Antimicrobial and Antifungal Activity
Compounds derived from morpholine-4-carbothiohydrazide have shown promising antimicrobial and antifungal activities. Studies have found that these derivatives are effective against a range of pathogenic bacteria and fungi, including Candida albicans. The enhanced activity of metal complexes of these derivatives compared to the free ligand indicates their potential in pharmaceutical applications (Al-Wahaibi et al., 2017); (El‐Sawaf & Anouar, 2020).
Complexing Behavior with Metal Ions
Morpholine-4-carbothiohydrazide ligands exhibit complexing behavior with various metal ions. Their coordination complexes with bivalent metal ions have been characterized, showing varying geometries and indicating a potential for diverse applications in inorganic chemistry and material science (Bala & Mishra, 2014).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various morpholine-4-carbothiohydrazide derivatives, including their metal complexes, have been extensively researched. These studies contribute to understanding the structural properties and potential applications of these compounds in fields such as nanotechnology and material science (Bektaş et al., 2012).
Antibacterial and Modulating Activity
Morpholine derivatives have been evaluated for their antibacterial activities and their ability to modulate the activity of other compounds. Such studies are crucial in the development of new antimicrobial agents and in understanding the interactions between different pharmaceutical compounds (Oliveira et al., 2015).
Safety And Hazards
Morpholine-4-carbothiohydrazide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
morpholine-4-carbothiohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWSTHNVQZSSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406636 | |
Record name | morpholine-4-carbothiohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-4-carbothiohydrazide | |
CAS RN |
6499-15-6 | |
Record name | morpholine-4-carbothiohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-aminomorpholine-4-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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